molecular formula C12H8Cl2N2O4S B4903082 N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide

N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4903082
M. Wt: 347.2 g/mol
InChI Key: JGVXSISYBQIXNX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their significant applications in medicinal and pharmaceutical chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products:

    Reduction: Formation of N-(2,3-dichlorophenyl)-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions.

Biology and Medicine: Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth and replication.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with bacterial enzymes involved in folic acid synthesis. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for the production of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, ultimately leading to their death.

Comparison with Similar Compounds

  • N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide
  • N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide
  • N-(2,3-dichlorophenyl)-4-nitrobenzenesulfonamide

Comparison: N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs, the 3-nitro derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with potentially unique applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-10-5-2-6-11(12(10)14)15-21(19,20)9-4-1-3-8(7-9)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVXSISYBQIXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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